molecular formula C26H21NO3 B11626376 2-(4-hydroxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(4-hydroxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11626376
M. Wt: 395.4 g/mol
InChI Key: CYSQSVAGOLJPOX-UHFFFAOYSA-N
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Description

2-(4-HYDROXYPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes hydroxyl, phenyl, and isoindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-HYDROXYPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with an appropriate amine, followed by cyclization and further functionalization to introduce the phenyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-HYDROXYPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-(4-HYDROXYPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-HYDROXYPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s effects are often mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A compound with similar phenyl groups but different functional groups and applications.

    4-Hydroxyphenylglycine: Shares the hydroxyl and phenyl groups but has a different overall structure and biological activity.

    4-Hydroxy-2-quinolones: Contains the hydroxyl group and aromatic ring but differs in the core structure.

Uniqueness

2-(4-HYDROXYPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C26H21NO3

Molecular Weight

395.4 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C26H21NO3/c28-20-13-11-19(12-14-20)27-25(29)23-21(17-7-3-1-4-8-17)15-16-22(24(23)26(27)30)18-9-5-2-6-10-18/h1-16,21-24,28H

InChI Key

CYSQSVAGOLJPOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CC(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)O)C5=CC=CC=C5

Origin of Product

United States

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